molecular formula C15H28 B14346755 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane CAS No. 92406-78-5

4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane

Cat. No.: B14346755
CAS No.: 92406-78-5
M. Wt: 208.38 g/mol
InChI Key: WECPIZFNVJUEGO-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7-Octamethylspiro[24]heptane is a highly branched hydrocarbon compound It is characterized by its unique spiro structure, where two rings are connected through a single shared carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the spiro compound. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug design and development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane involves its interaction with various molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: A simpler spiro compound with fewer methyl groups.

    4,4,5,5-Tetramethylspiro[2.4]heptane: A less substituted analog.

    4,4,5,5,6,6-Hexamethylspiro[2.4]heptane: An intermediate compound with fewer methyl groups.

Uniqueness

4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability. This makes it an ideal candidate for studying the effects of steric factors on chemical reactivity and molecular interactions.

Properties

CAS No.

92406-78-5

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

4,4,5,5,6,6,7,7-octamethylspiro[2.4]heptane

InChI

InChI=1S/C15H28/c1-11(2)12(3,4)14(7,8)15(9-10-15)13(11,5)6/h9-10H2,1-8H3

InChI Key

WECPIZFNVJUEGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2(C1(C)C)CC2)(C)C)(C)C)C

Origin of Product

United States

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